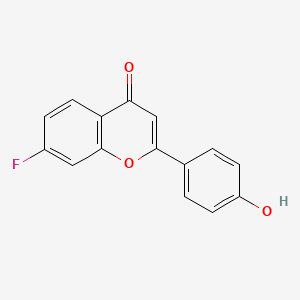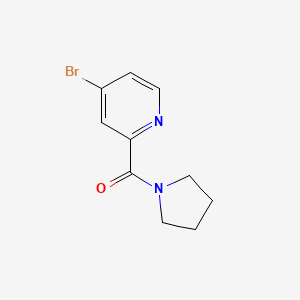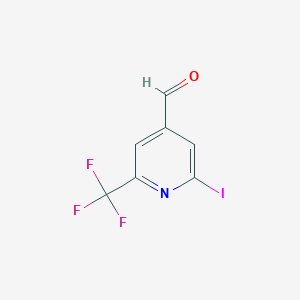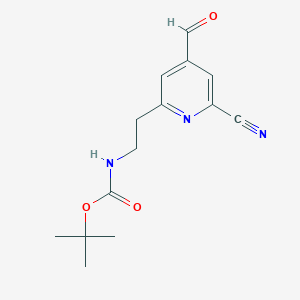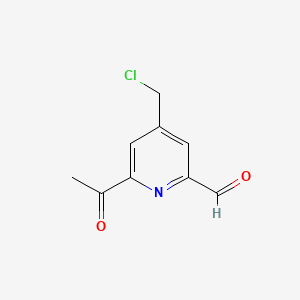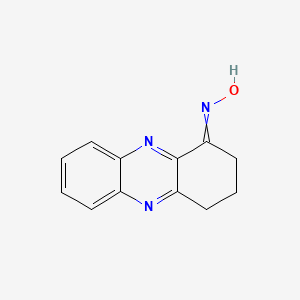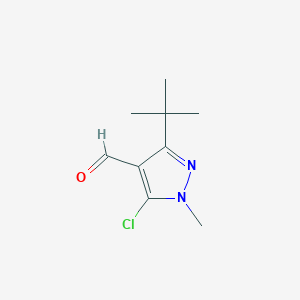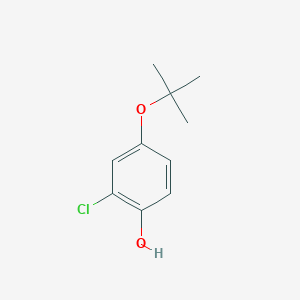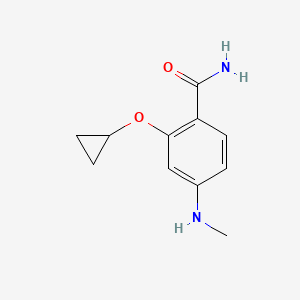![molecular formula C14H18Cl2N2O B14847412 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1203682-09-0](/img/structure/B14847412.png)
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The presence of the spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spirocyclic core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can result in anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for their therapeutic potential.
Uniqueness
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out due to its specific spirocyclic structure and the presence of the chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1203682-09-0 |
|---|---|
Molekularformel |
C14H18Cl2N2O |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-11-4-1-3-10(7-11)12-8-17-13(18)14(12)5-2-6-16-9-14;/h1,3-4,7,12,16H,2,5-6,8-9H2,(H,17,18);1H |
InChI-Schlüssel |
LJMFBMXIYPTAHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)C(CNC2=O)C3=CC(=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


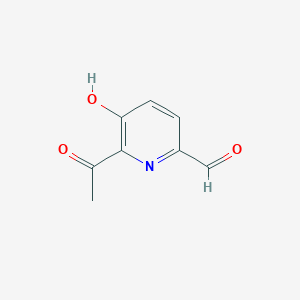
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
